4-(4-Cyclopropyltriazol-1-yl)piperidine
Description
4-(4-Cyclopropyltriazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring bearing a cyclopropyl group. Its structure combines the conformational flexibility of the piperidine ring with the planar, electron-rich triazole moiety, which may enhance interactions with biological targets such as receptors or enzymes. The cyclopropyl group introduces steric and electronic effects that could modulate solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(1)10-7-14(13-12-10)9-3-5-11-6-4-9/h7-9,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFIMPZNWUMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares structural similarities with piperidine-based ligands reported in the literature. For example:
Key Observations :
- IPAB demonstrates high sigma-1 receptor binding (Ki = 6.0 nM) due to its iodobenzamide substituent, enabling melanoma imaging . In contrast, the triazole-cyclopropyl group in this compound may favor interactions with polar or aromatic residues in binding pockets, though direct affinity data are lacking.
- IDAB, a structural analog of IPAB with a diethylaminoethyl side chain, shows reduced sigma-1 affinity compared to IPAB, highlighting the importance of substituent bulk and electronics . This suggests that the cyclopropyl group in the target compound may balance steric hindrance and lipophilicity more effectively than bulkier alkyl chains.
Pharmacokinetic and Biodistribution Profiles
Piperidine derivatives often exhibit favorable pharmacokinetics due to their moderate lipophilicity and metabolic stability. For example:
- IPAB showed high tumor uptake (3.87% ID/g at 1 hour) in melanoma xenografts, with tumor-to-brain ratios of 90.01 at 24 hours .
- 7-(1-Methylpiperidin-4-yl)pyrimidinones (from ) likely benefit from enhanced solubility and tissue penetration due to methylpiperidine substituents .
The cyclopropyl group in this compound may improve metabolic stability compared to ethyl or methyl substituents (e.g., in 7-(1-ethylpiperidin-4-yl) derivatives), as cyclopropane’s ring strain resists oxidative degradation. However, its smaller size might reduce tumor retention compared to IPAB’s iodobenzamide group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
